molecular formula C10H11Br2NOS B4989580 2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide

2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide

Cat. No. B4989580
M. Wt: 353.08 g/mol
InChI Key: ZJYJKOXRJZLZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound is also known as DBrT or BRD3308 and is a cyclopropane carboxamide derivative.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide involves the inhibition of BRD4 and LSD1 enzymes. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. LSD1 is a histone demethylase that is involved in the regulation of chromatin structure and gene expression.
Biochemical and Physiological Effects:
The inhibition of BRD4 and LSD1 by this compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide in lab experiments is its potent inhibitory activity against BRD4 and LSD1 enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide. One potential area of focus is the development of more efficient synthesis methods for this compound, which could facilitate its use in larger-scale experiments. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects on BRD4 and LSD1 enzymes. Finally, there is a need for more studies to evaluate the potential therapeutic applications of this compound in various disease settings.

Synthesis Methods

The synthesis of 2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide involves the reaction of 2-thienylmethylamine with 2,2-dibromo-1-methylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

2,2-dibromo-1-methyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been extensively studied for its potential applications in the field of drug discovery. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including bromodomain-containing protein 4 (BRD4) and lysine-specific demethylase 1 (LSD1).

properties

IUPAC Name

2,2-dibromo-1-methyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NOS/c1-9(6-10(9,11)12)8(14)13-5-7-3-2-4-15-7/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYJKOXRJZLZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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